Methyl 6-bromo-3-cyano-2-formylphenylacetate
Overview
Description
Methyl 6-bromo-3-cyano-2-formylphenylacetate is an organic compound with a complex structure that includes bromine, cyano, formyl, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through controlled reactions. The esterification step is usually carried out under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-cyano-2-formylphenylacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with hydrogen gas would produce the corresponding amine and alcohol derivatives.
Scientific Research Applications
Methyl 6-bromo-3-cyano-2-formylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-cyano-2-formylphenylacetate involves its interaction with various molecular targets. The bromine and cyano groups can participate in nucleophilic and electrophilic reactions, respectively, while the formyl group can act as a reactive site for further chemical modifications. These interactions can lead to the formation of new bonds and the alteration of molecular structures, making this compound valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-3-cyano-2-hydroxyphenylacetate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 6-chloro-3-cyano-2-formylphenylacetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-bromo-3-nitro-2-formylphenylacetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 6-bromo-3-cyano-2-formylphenylacetate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. The presence of bromine, cyano, and formyl groups allows for diverse reactivity, making it a valuable compound in synthetic and research applications.
Properties
IUPAC Name |
methyl 2-(6-bromo-3-cyano-2-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)4-8-9(6-14)7(5-13)2-3-10(8)12/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRWREMGGNIRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C=O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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